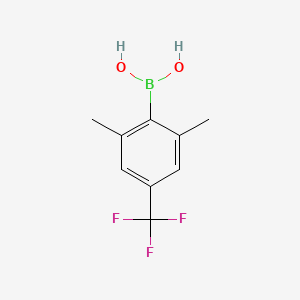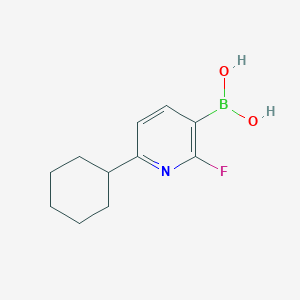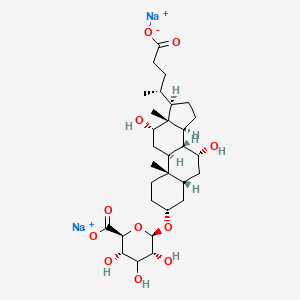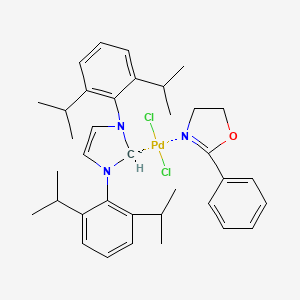
NHC-Pd(II)-Ox catalyst
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The N-heterocyclic carbene palladium(II) oxide catalyst, commonly referred to as NHC-Pd(II)-Ox catalyst, is a versatile and highly efficient catalyst used in various chemical reactions. This compound is known for its stability, strong σ-donating properties, and ability to facilitate a wide range of organic transformations, making it a valuable tool in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHC-Pd(II)-Ox catalysts typically involves the reaction of benzimidazolium salts with palladium(II) chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like pyridine, resulting in the formation of the NHC-Pd(II) complex as a colored solid with yields ranging from 75% to 88% . Another method involves the use of thiazole-derived pillar5arene, which is complexed with palladium(II) through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of NHC-Pd(II)-Ox catalysts often employs scalable methods such as the pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) approach. This method ensures high yields and purity of the catalyst, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
NHC-Pd(II)-Ox catalysts are known to undergo various types of reactions, including:
Cross-coupling reactions: Such as Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions.
Dehydroaromatization: Catalyzed by palladium hydrides in the presence of N-heterocyclic carbene ligands.
Isomerization and transfer-dehydrogenation: Facilitated by the catalyst under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkenes, and alkynes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in solvents such as dimethylformamide (DMF) or toluene .
Major Products
The major products formed from these reactions include biaryl compounds, substituted alkenes, and aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
NHC-Pd(II)-Ox catalysts have a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for their potential antimicrobial and anticancer activities.
Medicine: Explored for their role in the development of new therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of NHC-Pd(II)-Ox catalysts involves the coordination of the N-heterocyclic carbene ligand to the palladium center, which enhances the stability and reactivity of the catalyst. The palladium center facilitates the activation of substrates through oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired products . The choice of ligands and reaction conditions can significantly influence the catalytic activity and selectivity of the catalyst .
Comparison with Similar Compounds
NHC-Pd(II)-Ox catalysts are often compared with other palladium-based catalysts, such as phosphine-palladium complexes and other N-heterocyclic carbene-palladium complexes. The unique properties of NHC-Pd(II)-Ox catalysts, such as their air and moisture stability, strong σ-donating ability, and tunable steric bulk, make them superior in many applications . Similar compounds include:
Phosphine-palladium complexes: Known for their high reactivity but lower stability compared to NHC-Pd(II)-Ox catalysts.
Other N-heterocyclic carbene-palladium complexes: Such as those based on imidazolium and thiazolium ligands.
Properties
Molecular Formula |
C36H46Cl2N3OPd- |
|---|---|
Molecular Weight |
714.1 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H37N2.C9H9NO.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-2-4-8(5-3-1)9-10-6-7-11-9;;;/h9-21H,1-8H3;1-5H,6-7H2;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
BRYPHYPUTXFDEV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1COC(=N1)C2=CC=CC=C2.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine](/img/structure/B14086677.png)
![tert-Butyl (3S)-3-[(2-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14086680.png)
![1-(3-Propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086686.png)
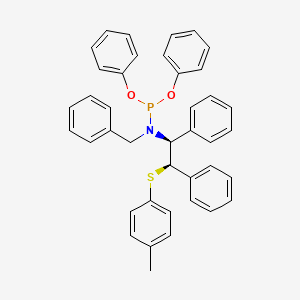
![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B14086702.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086722.png)
![{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14086723.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
![7-(4-chlorophenyl)-8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086729.png)

